12-Oxooctadecanoic acid is a natural product found in Gracilariopsis longissima with data available.

12-Oxooctadecanoic acid

CAS No.: 925-44-0

Cat. No.: VC1721762

Molecular Formula: C18H34O3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925-44-0 |

|---|---|

| Molecular Formula | C18H34O3 |

| Molecular Weight | 298.5 g/mol |

| IUPAC Name | 12-oxooctadecanoic acid |

| Standard InChI | InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) |

| Standard InChI Key | OFOWUDSDZLONKT-UHFFFAOYSA-N |

| SMILES | CCCCCCC(=O)CCCCCCCCCCC(=O)O |

| Canonical SMILES | CCCCCCC(=O)CCCCCCCCCCC(=O)O |

Introduction

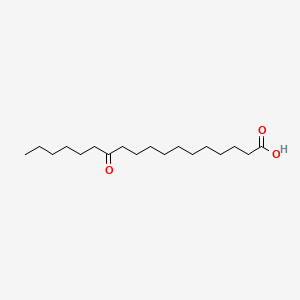

Basic Properties and Chemical Structure

Identification and Nomenclature

12-Oxooctadecanoic acid (CAS No. 925-44-0) is an 18-carbon fatty acid with a ketone functionality at the 12-position. It is known by several synonyms in scientific literature:

Molecular Properties

The compound possesses the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₄O₃ |

| Molecular Weight | 298.46 g/mol |

| SMILES Notation | O=C(O)CCCCCCCCCCC(=O)CCCCCC |

| InChI | InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) |

| InChIKey | OFOWUDSDZLONKT-UHFFFAOYSA-N |

Table 1: Molecular properties of 12-Oxooctadecanoic acid

Structural Features

12-Oxooctadecanoic acid contains:

-

A carboxylic acid group (-COOH) at one end of the molecule

-

A ketone group (C=O) at the 12th carbon position

-

A straight alkyl chain with no double bonds, unlike many biologically active fatty acids

The presence of the ketone group at the middle of the carbon chain gives this molecule distinctive chemical properties compared to regular saturated fatty acids .

Physical Properties

Physical State and Appearance

At room temperature, 12-Oxooctadecanoic acid exists as a solid, typically supplied in neat form with high purity (>98%) .

Thermal Properties

The compound exhibits the following thermal characteristics:

| Property | Value |

|---|---|

| Melting Point | 76-77.2°C |

| Boiling Point | 200-215°C |

Table 2: Thermal properties of 12-Oxooctadecanoic acid

Solubility

While specific solubility data is limited in the available research, as a fatty acid with a polar carboxylic group and a ketone functionality, 12-Oxooctadecanoic acid is expected to be:

-

Soluble in organic solvents such as ethanol, methanol, and chloroform

-

Poorly soluble in water, like other long-chain fatty acids

Synthesis Methods

Oxidation of Stearic Acid

12-Oxooctadecanoic acid can be synthesized through selective oxidation of stearic acid at the 12-position. This typically involves controlled oxidation conditions to target the specific carbon position .

Related Synthetic Approaches

Research on related compounds provides insights into potential synthesis routes:

An efficient synthesis method for a related compound, (+)-cis-12-Oxo-phytodienoic acid (OPDA), has been demonstrated using a flaxseed extract and an allene oxide cyclase, yielding approximately 7 times higher product compared to conventional reactions . While this specifically relates to OPDA synthesis, the approach of using enzymatic reactions could be relevant for developing optimized synthesis methods for 12-Oxooctadecanoic acid.

Total Synthesis Considerations

The total synthesis of structurally related compounds often employs:

-

Wittig reactions for constructing specific side chains

-

Controlled oxidation steps to introduce ketone functionalities

-

Stereoselective approaches when necessary to control the configuration of stereocenters

Biological Occurrence and Distribution

Natural Sources

12-Oxooctadecanoic acid has been reported to occur naturally in:

-

Marine red algae Gracilariopsis longissima, with available data on its presence

-

Potentially in other biological systems as a product of fatty acid metabolism

Role in Fatty Acid Metabolism

As an oxygenated fatty acid, 12-Oxooctadecanoic acid belongs to a broader class of compounds known as octadecanoids. These compounds are formed biosynthetically in various organisms through enzymatic pathways involving:

Analytical Methods

Identification and Quantification

12-Oxooctadecanoic acid can be analyzed using standard techniques for fatty acid analysis:

-

Gas chromatography-mass spectrometry (GC-MS)

-

Liquid chromatography-mass spectrometry (LC-MS)

-

Nuclear magnetic resonance (NMR) spectroscopy

Derivatization

For improved analysis by gas chromatography, 12-Oxooctadecanoic acid can be derivatized to form more volatile compounds:

Related Compounds and Derivatives

Methyl Ester Derivative

Methyl 12-oxooctadecanoate (CAS: 2380-27-0) is the methyl ester of 12-Oxooctadecanoic acid with the molecular formula C₁₉H₃₆O₃ and a molecular weight of 312.5 g/mol .

Structurally Related Bioactive Compounds

Several structurally related compounds demonstrate significant biological activities:

Table 3: Structurally related compounds with documented biological activities

Research Perspectives and Future Directions

Knowledge Gaps

Current research on 12-Oxooctadecanoic acid presents several knowledge gaps that warrant further investigation:

-

Specific biological functions and pathways

-

Comprehensive metabolic fate in different organisms

-

Potential therapeutic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume